N-Acetylisoleucine
Overview
Description
Synthesis Analysis
The synthesis of N-Acetylisoleucine and related compounds often involves complex reactions. For instance, Takiguchi et al. (2010) describe a novel approach to synthesize (-)-5-N-acetylardeemin through a common imine intermediate, highlighting the intricacies of synthesizing N-acetyl amino acid derivatives (Takiguchi et al., 2010). Similarly, Fan (2007) demonstrates the use of an orthogonal design method to improve the synthesis efficiency of N-acetyl-L-leucine, a compound closely related to N-acetylisoleucine, indicating the optimization of reaction conditions for acetyl amino acid derivatives synthesis (Fan, 2007).
Molecular Structure Analysis
The molecular structure of N-acetylisoleucine and its isomers has been elucidated through crystallography. Yajima et al. (2016) provided insights into the crystal structures of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine, showing how these compounds exist as racemic mixtures at room temperature and detailing the role of ammonium ions in crystal structure formation (Yajima et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-acetylisoleucine derivatives are diverse. For example, Gellett et al. (2008) achieved the synthesis of Nα-Ne-(ferrocene-1-acetyl)-L-lysine, a novel unnatural amino acid showing nuclease activity, indicating the reactivity of acetyl amino acids in forming functional derivatives (Gellett et al., 2008).
Physical Properties Analysis
The physical properties of N-acetylisoleucine derivatives, such as solubility and crystallization behavior, are critical for their applications. Yajima et al. (2008) explored the preparation of d-alloisoleucine from l-isoleucine via acetylation, highlighting the impact of acetylation on the solubility and crystallization of amino acid derivatives (Yajima et al., 2008).
Chemical Properties Analysis
The chemical properties of N-acetylisoleucine, including reactivity and interaction with other molecules, are fundamental to understanding its behavior in various contexts. The work by Chandra et al. (2014) on a new N-acetylation method for solid phase synthesis highlights the chemical versatility and reactivity of acetyl derivatives, providing a broader perspective on the chemical properties of N-acetylated amino acids (Chandra et al., 2014).
Scientific Research Applications
- Scientific Field : Endocrinology & Metabolism, Inborn Errors of Metabolism .
- Summary of the Application : N-acetyl-L-Isoleucine is an acetylated form of L-isoleucine. Urine levels of N-acetyl-L-isoleucine are increased in patients with maple syrup urine disease (MSUD), an inborn error of metabolism .
- Methods of Application or Experimental Procedures : The presence of N-acetyl-L-isoleucine in urine is used as a diagnostic marker for MSUD. The disease is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, the complex that catalyzes the degradation of branched-chain amino acids, leading to the accumulation of branched-chain amino acids in the plasma and urine .
- Results or Outcomes : The accumulation of branched-chain amino acids in the plasma and urine leads to a maple syrup-like odor in the urine and neurological impairments .
-
- Summary of the Application : N-acetylisoleucine can be produced either via direct synthesis of specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases .
- Methods of Application or Experimental Procedures : The production of N-acetylisoleucine involves either the direct synthesis by specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins .
- Results or Outcomes : The presence of N-acetylisoleucine can indicate the activity of specific N-acetyltransferases or the degradation of N-acetylated proteins .
-
- Summary of the Application : N-acetyl-leucine is being studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
- Methods of Application or Experimental Procedures : N-acetyl-leucine is administered as a drug, and its effects are believed to be mediated via its metabolic products .
- Results or Outcomes : Clinical trials are ongoing for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
-
Scientific Field : Pharmacology
- Summary of the Application : Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This process makes N-acetyl-leucine a promising treatment for several disorders .
- Methods of Application or Experimental Procedures : N-acetyl-leucine is administered as a drug, and its effects are believed to be mediated via its metabolic products .
- Results or Outcomes : The acetylation of leucine reveals a way for the rational design of drugs to target anion transporters .
-
Scientific Field : Biochemistry
- Summary of the Application : N-acetylated amino acids, such as N-acetylisoleucine can be released by an N-acylpeptide hydrolase from peptides generated by proteolytic degradation .
- Methods of Application or Experimental Procedures : The production of N-acetylisoleucine involves the proteolytic degradation of N-acetylated proteins .
- Results or Outcomes : The presence of N-acetylisoleucine can indicate the degradation of N-acetylated proteins .
properties
IUPAC Name |
2-acetamido-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942377 | |
Record name | N-(1-Hydroxyethylidene)isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylisoleucine | |
CAS RN |
3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |
Record name | N-Acetyl-L-isoleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoleucine, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC203805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoleucine, DL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxyethylidene)isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.